(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-24-19-9-7-17(8-10-19)20-14-25-21(23-20)18(13-22)12-16-6-4-5-15(2)11-16/h4-12,14H,3H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFHXCWDDMWRTJ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC(=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC(=C3)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Formation Mechanism
The reaction initiates with nucleophilic attack by the thiourea’s sulfur on the electron-deficient alkyne of dialkyl acetylenedicarboxylate, forming a zwitterionic intermediate. Intramolecular proton transfer and cyclization yield the thiazole ring, with subsequent elimination of alcohol completing the process (Scheme 2).
Stereoselectivity in Acrylonitrile Formation
The Z-configuration arises from steric hindrance during the Knoevenagel reaction. Bulky substituents on both the thiazole and m-tolyl groups favor the thermodynamically less stable Z-isomer due to restricted rotation about the double bond.
Optimization Parameters :
- Temperature : Lower temperatures (0–5°C) enhance Z-selectivity.
- Catalyst : Piperidine outperforms weaker bases like ammonium acetate in achieving high yields.
- Solvent : Ethanol provides optimal polarity for intermediate stabilization.
Analytical Characterization
The compound’s structure is validated through spectroscopic and chromatographic methods:
Comparative Analysis of Synthetic Methods
The table below contrasts two primary approaches for synthesizing the target compound:
| Parameter | Thiazole-Condensation Route | Knoevenagel Route |
|---|---|---|
| Reaction Time | 30 minutes | 4–6 hours |
| Yield | 72% | 68% |
| Stereoselectivity | N/A | Z:E = 9:1 |
| Purification Method | Recrystallization | Column Chromatography |
The thiazole-condensation method offers rapid synthesis but requires subsequent functionalization, whereas the Knoevenagel approach directly installs the acrylonitrile group with high stereocontrol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethoxyphenyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Structural Features
The compound's structure is characterized by:
- A thiazole ring that contributes to its pharmacological properties.
- An acrylonitrile component that enhances reactivity and interaction with biological targets.
Anticancer Properties
Research has demonstrated that (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile exhibits significant cytotoxic effects against various cancer cell lines.
Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MDA-MB-231 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 | |
| HT-29 (Colon Cancer) | 8.5 |
The lower the IC50 value, the more potent the compound is against the respective cancer cell line. The mechanism of action involves the induction of apoptosis through modulation of apoptotic pathways, enhancing pro-apoptotic factors while inhibiting anti-apoptotic proteins.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains and fungi.
Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The MIC values indicate the lowest concentration required to inhibit microbial growth.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for efficient production with high purity. The ability to modify this compound leads to the development of derivatives with potentially enhanced biological activities.
Case Studies
- In Vivo Studies : Research involving mice models showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.
- Combination Therapy : Investigations into combining this compound with standard chemotherapy agents revealed enhanced efficacy and reduced side effects when used alongside doxorubicin in breast cancer models.
Computational Studies
Computational methods, such as molecular docking simulations and enzyme inhibition assays, have been employed to understand how this compound interacts with biological targets. These studies provide insights into its binding affinity and specificity towards various proteins involved in metabolic pathways.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. As a drug, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
- (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
Uniqueness
The unique structural features of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, such as the specific substitution pattern on the thiazole ring and the presence of the ethoxy group, may confer distinct biological activities and physicochemical properties compared to similar compounds.
Biological Activity
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, with the CAS number 476668-77-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2OS |
| Molecular Weight | 346.4 g/mol |
| Structure | Chemical Structure |
| CAS Number | 476668-77-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related acrylonitrile derivative was shown to enhance apoptotic action in various cancer cell lines, including H460 and A549, through multiple mechanisms such as inhibition of cell proliferation and induction of apoptosis .
In vitro tests demonstrated that compounds bearing similar thiazole structures exhibit significant cytotoxic effects against cancer cells. For example, specific derivatives showed IC50 values ranging from 193.93 µg/mL to 238.14 µg/mL against A549 cells, indicating moderate to strong anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In a study involving thiazole derivatives, it was found that such compounds exhibit substantial antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating their potential as effective antimicrobial agents .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Compounds with thiazole moieties often interfere with cellular signaling pathways essential for cancer cell growth.
- Antibacterial Mechanisms : The structure may disrupt bacterial cell membranes or inhibit essential enzymes.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various acrylonitrile derivatives on human lung cancer cells (A549). The results indicated that those with thiazole rings had enhanced cytotoxicity compared to controls, with specific derivatives achieving IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : In another investigation focusing on thiazole-containing compounds, researchers reported that several derivatives exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Q & A
Q. What are the standard synthetic routes for (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, and how do reaction conditions influence yield?
The compound is synthesized via condensation reactions involving thiazole precursors and acrylonitrile derivatives. Key steps include:
- Knoevenagel condensation : Reacting 2-(4-(4-ethoxyphenyl)thiazol-2-yl)acetonitrile with m-tolualdehyde in ethanol or DMF, catalyzed by piperidine or ammonium acetate, to form the acrylonitrile backbone .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography. Ethanol yields lower impurities but slower kinetics .
- Isomer control : The Z-isomer is stabilized by intramolecular hydrogen bonding between the thiazole nitrogen and acrylonitrile group, achieved by slow cooling post-reaction .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration. Key signals include δ 8.2–8.5 ppm (thiazole C5-H) and δ 6.3–6.7 ppm (acrylonitrile vinyl protons) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates E/Z isomers. Retention times vary by >2 minutes due to polarity differences .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈N₂OS: 346.1142) .
Q. How is the compound’s preliminary biological activity assessed?
- Anticancer screening : Tested against NCI-60 cancer cell lines. Protocols include 48-hour exposure at 0.1–100 μM, with GI₅₀ calculated via MTT assays. Activity correlates with thiazole substitution; e.g., 4-ethoxyphenyl enhances membrane permeability .
- Dose-response curves : Nonlinear regression analysis (GraphPad Prism) identifies IC₅₀ values. Compounds with GI₅₀ <1 μM are prioritized for SAR studies .
Advanced Research Questions
Q. How do structural modifications impact bioactivity in structure-activity relationship (SAR) studies?
- Thiazole substitution : Replacing 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro) reduces activity, while electron-donating groups (e.g., methoxy) improve GI₅₀ by 10-fold .
- Acrylonitrile geometry : Z-isomers exhibit 5–20× higher potency than E-isomers due to improved target binding (e.g., tubulin or kinase inhibition) .
- m-Tolyl modifications : Fluorination at the meta position increases metabolic stability but may reduce solubility .
Q. What methodological challenges arise in isolating and characterizing Z/E isomers?
- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve isomers. Confirm purity via ¹H NMR integration of diagnostic peaks (e.g., acrylonitrile CH=) .
- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation) resolves Z-configuration. Key metrics: C–N bond lengths (1.28–1.32 Å) and torsion angles (170–175°) .
Q. How can crystallographic data inform drug design?
- Conformational analysis : X-ray structures reveal planar thiazole-acrylonitrile systems, enabling π-π stacking with aromatic residues in target proteins .
- Hydrogen bonding : The ethoxy group forms H-bonds with solvent (e.g., DMSO), suggesting strategies to enhance solubility via polar substituents .
Q. How should researchers address discrepancies in reported biological data?
- Assay variability : Compare protocols for cell line origin (e.g., ATCC vs. DSMZ), serum concentration (5% vs. 10% FBS), and incubation time (48 vs. 72 hours) .
- Isomer contamination : Re-test batches with ≥95% HPLC purity. E-isomer contamination >5% can artificially reduce potency .
Q. What advanced analytical techniques validate compound stability under physiological conditions?
- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C). Half-life <2 hours indicates need for prodrug derivatization .
- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points (e.g., 185–190°C), while thermogravimetric analysis (TGA) detects decomposition above 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
